Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C8H6BrN3O2 and a CAS number of 1638767-47-1. This compound is a derivative of pyrrolo[2,3-D]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2, a key player in cell cycle regulation .
The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves several steps:
The synthetic route may also incorporate variations such as using continuous flow reactors for industrial-scale production, optimizing reaction conditions to enhance yield and purity. The choice of solvents and reagents significantly influences the efficiency and outcome of the synthesis.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate features a unique bicyclic structure that includes a pyrrolopyrimidine core. The presence of a bromine atom at the 5-position and a carboxylate group at the 4-position contributes to its reactivity and biological activity.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical transformations:
The conditions for these reactions often involve specific solvents and temperatures that favor product formation while minimizing side reactions. For instance, substitution reactions may require heating or the use of bases to facilitate nucleophilic attack on the brominated carbon.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents ATP from accessing this site, thereby inhibiting kinase activity.
This inhibition disrupts normal cell cycle progression, particularly affecting rapidly dividing cells such as cancer cells. As a result, the compound can induce cell cycle arrest at the G1 phase and ultimately lead to apoptosis in susceptible cell lines .
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade over prolonged exposure to light or moisture. Its reactivity profile allows for various modifications that can enhance its pharmacological properties.
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is primarily utilized in medicinal chemistry research aimed at developing novel anticancer agents. Its ability to inhibit cyclin-dependent kinases positions it as a promising candidate for further development in cancer therapeutics. Additionally, its structural framework serves as a scaffold for synthesizing related compounds with potential biological activity against various targets in cancer biology and other diseases .
The 7H-pyrrolo[2,3-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for purine nucleobases due to its ability to mimic adenosine/guanosine interactions while offering enhanced metabolic stability and synthetic versatility. This bicyclic heterocycle features a pyrrole ring fused to a pyrimidine system, creating a planar structure amenable to diverse substitutions at C-4, C-5, and N-7 positions. The specific derivative methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exemplifies strategic molecular design, combining a halogenated pyrrole ring with an ester-functionalized pyrimidine to create a multifunctional building block for drug discovery. Its structural complexity enables simultaneous optimization of electronic properties, steric bulk, and binding interactions—critical for targeting ATP-binding sites and allosteric pockets in therapeutic proteins [4] [6].
The 7H-pyrrolo[2,3-d]pyrimidine core exhibits remarkable versatility in molecular recognition due to three key features:
Table 1: Therapeutic Targets of Pyrrolo[2,3-d]pyrimidine Derivatives
Target Protein | Biological Activity | Key Interaction Mechanism |
---|---|---|
Bacterial FtsZ | GTPase inhibition (IC₅₀ = 0.45 mM for analogs) | Competitive GTP binding site occupation |
Receptor Tyrosine Kinases | Multi-kinase inhibition (IC₅₀ = 40-204 nM) | H-bonding with hinge region residues |
CDK2 | Cell cycle arrest (IC₅₀ = 261 nM for lead) | Hydrophobic pocket occupation and backbone H-bonds |
Recent studies highlight the scaffold's drug-like properties: When incorporated into multi-targeted kinase inhibitors, pyrrolo[2,3-d]pyrimidine derivatives induce apoptosis in HepG2 cells via caspase-3 activation and Bcl-2 downregulation [6]. In antibacterial applications, C-4 substituted analogs disrupt Z-ring formation in Xanthomonas oryzae (EC₅₀ = 4.65 µg/mL) by inhibiting FtsZ polymerization—a mechanism orthogonal to traditional antibiotics [4].
Table 2: Hydrogen Bonding Interactions in Protein Complexes
Residue | Atom in Scaffold | Interaction Type | Biological Impact |
---|---|---|---|
Glu305 (FtsZ) | Pyrimidine N-3 | H-bond acceptor | Disrupts GTP hydrolysis |
Thr106 (CDK2) | Pyrrole NH | H-bond donor | Mimics purine N-H interactions |
Met769 (EGFR) | C-4 substituent | Hydrophobic contact | Enhances binding specificity |
The strategic placement of bromine at C-5 and a methyl ester at C-4 creates synergistic effects that enhance the scaffold's drug discovery utility:
C-5 Bromine: Electronic and Steric Effects
C-4 Methyl Ester: Pharmacokinetic and Synthetic Versatility
Table 3: Impact of Substituents on Bioactivity (Meta-Analysis of Analogs)
Substituent Pattern | FtsZ GTPase IC₅₀ | Kinase Inhibition IC₅₀ | Cellular Activity |
---|---|---|---|
5-H, 4-COOCH₃ | >500 µM | 380 ± 12 nM | Moderate (IC₅₀ = 59 µM) |
5-Br, 4-COOCH₃ | 82 ± 5 µM | 204 ± 8 nM | Potent (IC₅₀ = 29 µM) |
5-Br, 4-COOH | 66 ± 3 µM | 310 ± 10 nM | Low (IC₅₀ >100 µM) |
5-Br, 4-CONHCH₂C₆H₅ | 45 ± 2 µM | 125 ± 6 nM | High (IC₅₀ = 37 µM) |
Data aggregated from antibacterial [4] and anticancer studies [6] demonstrate that 5-bromo/4-ester combinations optimize target engagement and cellular penetration. The bromine atom contributes disproportionately to antibacterial potency (8-fold improvement vs. H-analog in FtsZ inhibition), while the ester balances lipophilicity (clogP ≈ 2.1) and polar surface area (PSA ≈ 75 Ų) for favorable membrane permeability [4] [6].
Despite its therapeutic promise, the efficient synthesis of methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate faces significant challenges:
Regioselectivity Issues
Esterification Limitations
Key Research Gaps
Table 4: Synthetic Optimization Strategies
Challenge | Current Approach | Yield | Limitation | Emerging Solutions |
---|---|---|---|---|
N-7 Protection | Tosylation (TsCl/pyridine) | 75-85% | Regioisomer formation (∼15%) | SEM protection (95% regioselectivity) |
C-5 Bromination | Br₂/DMF (0°C) | 60-70% | Dibromination byproducts | NBS in MeCN (87% yield) |
Esterification | CH₃OH/SOCl₂ (reflux) | 80-90% | Epimerization at chiral centers | Diazomethane (0°C, quantitative) |
Deprotection/Coupling | TFA deprotection then amine coupling | 45-60% | Ester hydrolysis during deprotection | Microwave-assisted tandem deprotection/coupling |
The discontinued commercial status of key intermediates (e.g., methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate [5]) exacerbates synthetic bottlenecks, highlighting the need for robust, scalable routes. Computational studies suggest Pd-catalyzed C-H activation could bypass protection steps but require optimization to prevent catalyst poisoning by the basic pyrrole nitrogen [8].
Comprehensive Compound Index
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7